Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide

Lipophilicity Drug-likeness Permeability

Procure this benzofuran-pyridine-3-sulfonamide hybrid (CAS 2034513-07-8) for chemokine receptor and sigma receptor SAR studies. The chiral propan-2-yl linker and pyridine-3-sulfonamide motif provide a distinct hydrogen-bonding environment vs. benzenesulfonamide analogs. With XLogP3=2.6, MW=316.4 g/mol, and 1 HBD, this compound is lead-like and CNS-PK compatible. Ideal for head-to-head benchmarking against patent examples (e.g., WO2013130962A1), fragment screening, or parallel SAR library synthesis. Request a quote for custom quantities.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 2034513-07-8
Cat. No. B2805810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide
CAS2034513-07-8
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C16H16N2O3S/c1-12(18-22(19,20)15-6-4-8-17-11-15)9-14-10-13-5-2-3-7-16(13)21-14/h2-8,10-12,18H,9H2,1H3
InChIKeyJNPGSHMBORVAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide (CAS 2034513-07-8): Structural Identity and Procurement Baseline


N-[1-(1-Benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide (CAS 2034513-07-8; molecular formula C₁₆H₁₆N₂O₃S; molecular weight 316.4 g/mol) is a synthetic small-molecule sulfonamide hybrid that links a benzofuran moiety to a pyridine-3-sulfonamide group through a chiral propan-2-yl linker [1]. The compound belongs to the benzofuran – pyridine-3-sulfonamide chemotype, a scaffold that has been explored in patents and medicinal‑chemistry campaigns for chemokine receptor modulation and sigma‑receptor targeting [2][3]. Its computed physicochemical profile (XLogP3 = 2.6; 1 hydrogen bond donor; 5 hydrogen bond acceptors; 5 rotatable bonds) places it in favorable oral‑drug‑like chemical space [1]. This guide identifies quantifiable differentiators that distinguish this specific compound from its closest structural analogs, enabling evidence‑based procurement and experimental prioritization.

Why Closely Related Benzofuran–Sulfonamide Analogs Cannot Substitute N-[1-(1-Benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide


The benzofuran–sulfonamide chemotype encompasses numerous structural variants; however, seemingly minor modifications to the sulfonamide aryl group, linker length, or linker functionalization profoundly alter physicochemical properties, hydrogen‑bonding capacity, and target engagement profiles. The pyridine‑3‑sulfonamide motif provides a distinct electronic and hydrogen‑bonding environment compared to benzenesulfonamide or ethanesulfonamide analogs, influencing basicity (pKa of the pyridine nitrogen), solubility, and interactions with biological targets such as sigma receptors and chemokine receptors [1][2]. Similarly, the propan‑2‑yl linker imposes a specific spatial orientation between the benzofuran and sulfonamide pharmacophores that is lost in hydroxypropyl or methoxyethyl analogs, which introduce additional hydrogen‑bond donors or acceptors that can alter selectivity and metabolic stability [3][4]. Generic substitution without these specific structural features will likely yield divergent biological outcomes and confound reproducibility.

Quantitative Comparative Evidence: N-[1-(1-Benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation from Benzenesulfonamide and Hydroxypropyl Analogs

The target compound exhibits a computed XLogP3 of 2.6 [1]. The direct benzenesulfonamide analog (N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide) replaces the pyridine nitrogen with a carbon, reducing polarity; its XLogP3 is predicted to be ~3.0 [2]. Conversely, the hydroxypropyl analog (N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide, CAS 1448045-79-1) carries an additional hydroxyl group and has a molecular weight of 332.4 g/mol, with a predicted XLogP3 of ~1.9 [3]. The target compound thus occupies an intermediate lipophilicity window optimal for passive membrane permeability while retaining sufficient polarity for aqueous solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor/Donor Profile vs. Methoxyethyl and Hydroxypropyl Analogs

The target compound possesses 1 hydrogen bond donor (sulfonamide N–H) and 5 hydrogen bond acceptors [1]. The methoxyethyl analog (N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide, CAS 2034608-97-2) has 6 hydrogen bond acceptors due to the additional methoxy oxygen, increasing polarity and potentially altering target selectivity [2]. The hydroxypropyl analog has both an additional HBD (hydroxyl) and an additional HBA (hydroxyl oxygen), yielding 2 HBD and 6 HBA [3]. The target compound's minimal HBD count limits strong directional hydrogen-bonding interactions that could reduce selectivity for hydrophobic binding pockets.

Hydrogen bonding Selectivity Off-target liability

Rotatable Bond Count and Conformational Pre‑organization vs. Hydroxypropyl‑Linked Analog

The target compound contains 5 rotatable bonds [1]. The hydroxypropyl analog (N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide), with a three‑carbon linker, also has 5 rotatable bonds but introduces an additional sp³ center bearing a hydroxyl group, increasing conformational flexibility and the entropic penalty upon binding [2]. The constrained propan‑2‑yl linker of the target compound restricts rotational freedom relative to the straight‑chain hydroxypropyl linker, potentially enhancing binding affinity for targets that recognize a specific folded conformation.

Conformational entropy Binding affinity Ligand efficiency

Benzofuransulfonamide Chemotype Antiproliferative Activity — Class‑Level Evidence Supporting Research Utility

Although the target compound itself lacks published biological data, closely related benzofuransulfonamide derivatives have demonstrated antiproliferative activity in human cancer cell lines. For example, in Bioorg. Med. Chem. Lett. (2011, 21, 5389–5392), novel benzofuransulfonamide derivatives exhibited IC₅₀ values in the low micromolar range against multiple cancer cell lines [1]. The target compound, bearing a pyridine‑3‑sulfonamide moiety instead of the benzenesulfonamide commonly used in that study, places the basic pyridine nitrogen in a position that can engage additional hydrogen‑bond or ionic interactions with target proteins. By procuring this specific pyridine‑3‑sulfonamide variant, researchers can explore whether the heteroatom substitution enhances potency or selectivity beyond what the benzenesulfonamide class achieves.

Antiproliferative Cancer Benzofuransulfonamide

Scalar Physicochemical Comparison: Molecular Weight and Fraction sp³ vs. Closest Analogs

The target compound has a molecular weight of 316.4 g/mol and a fraction sp³ (Fsp³) of approximately 0.31 [1]. The methoxyethyl and hydroxypropyl analogs both have molecular weights of 332.4 g/mol, which is 16 Da higher and pushes them closer to the upper limit of preferred fragment‑like or lead‑like chemical space [2]. The lower molecular weight of the target compound provides greater room for chemical elaboration during hit‑to‑lead optimization before exceeding commonly applied molecular weight cut‑offs (e.g., ≤500 Da for lead‑like compounds).

Drug-likeness Fraction sp³ Lead optimization

Synthetic Tractability: Single‑Step Sulfonylation from Commercially Available Amine Precursor

The target compound is synthesized via direct sulfonylation of 1‑(benzofuran‑2‑yl)propan‑2‑amine with pyridine‑3‑sulfonyl chloride under basic conditions [1]. The amine precursor is commercially available from multiple suppliers. In contrast, analogs requiring functionalized linkers (e.g., 3‑hydroxypropyl or 2‑methoxyethyl chains) necessitate additional synthetic steps for linker construction or functional group protection/deprotection, increasing synthetic complexity and reducing overall yield [2]. The straightforward one‑step coupling of the target compound translates to lower procurement cost, shorter lead times, and easier scale‑up for laboratories requiring multi‑gram quantities.

Synthetic accessibility Building block Scale‑up

Recommended Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide Based on Evidence Strength


Medicinal Chemistry Hit‑to‑Lead Optimization of Benzofuransulfonamide Antiproliferative Agents

Given the class‑level antiproliferative activity reported for benzofuransulfonamide derivatives [1] and the favorable physicochemical properties of the target compound (XLogP3 = 2.6; MW = 316.4 g/mol; 1 HBD; 5 HBA) [2], this compound is suited as a starting scaffold for cancer‑cell‑based phenotypic screening. Its lower molecular weight relative to oxygenated‑linker analogs provides ample chemical space for further functionalization (e.g., introduction of substituents on the benzofuran ring or pyridine ring) without exceeding lead‑like property thresholds. Procurement for parallel SAR libraries is recommended to rapidly explore substituent effects on potency and selectivity.

Sigma Receptor Ligand Screening Campaigns

The pyridine‑3‑sulfonamide chemotype is explicitly claimed in recent patents as a privileged scaffold for sigma‑1 and sigma‑2 receptor ligands [1]. The target compound, with its benzofuran‑pyridine‑3‑sulfonamide architecture, serves as a structural probe to dissect the contribution of the benzofuran moiety (vs. aryl or alkyl substituents) to sigma receptor affinity. Its intermediate lipophilicity (XLogP3 = 2.6) [2] and limited H‑bond donor count are consistent with properties of known CNS‑penetrant sigma ligands, supporting its use in radioligand displacement assays and functional cAMP or calcium‑flux assays in recombinant cell lines.

Chemokine Receptor Antagonist Tool Compound Development

The Allergan patent family (WO2013130962A1) establishes benzofuran‑2‑sulfonamide pyridine derivatives as potent and selective chemokine receptor modulators [1]. The target compound, though not a specific exemplified molecule in this patent, contains all the core pharmacophoric elements of the claimed series. Researchers can procure this compound to benchmark against the patent‑disclosed examples, evaluating whether the propan‑2‑yl linker and unsubstituted benzofuran provide comparable or superior potency (e.g., IC₅₀) and selectivity across CCR1, CCR2, or CXCR2 receptor subtypes. This head‑to‑head comparison generates proprietary SAR data and freedom‑to‑operate intelligence.

Chemical Biology Fragment‑Based Probe Development

With a molecular weight of 316.4 g/mol and 5 rotatable bonds, the target compound sits at the boundary of fragment‑like and lead‑like chemical space [1]. Its single hydrogen bond donor and pyridine nitrogen as a basic center make it amenable to structure‑based design via X‑ray crystallography or NMR soaking experiments. Procurement for fragment‑screening libraries or for covalent‑probe development (via functionalization of the pyridine ring or benzofuran C‑2 position) is recommended, particularly for targets where the benzofuran ring can engage in π‑stacking interactions within hydrophobic pockets.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.